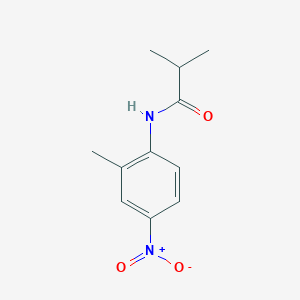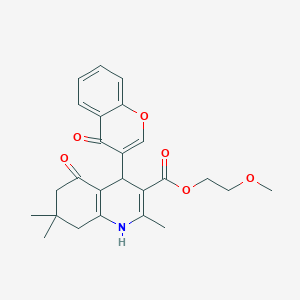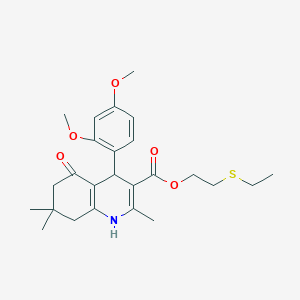
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethyl group, a phenylsulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-ethyl-N~2~-(phenylsulfonyl)glycinamide typically involves the reaction of glycinamide with ethylating agents and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of N2-ethyl-N~2~-(phenylsulfonyl)glycinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: N2-ethyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted glycinamides.
Scientific Research Applications
Chemistry: N2-ethyl-N~2~-(phenylsulfonyl)glycinamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide moiety is known to interact with certain enzymes, making it a candidate for drug development.
Medicine: N2-ethyl-N~2~-(phenylsulfonyl)glycinamide has shown promise in preclinical studies as a potential therapeutic agent. Its ability to inhibit specific enzymes makes it a target for the development of drugs to treat various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s ethyl and phenylsulfonyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- N~2~-ethyl-N~2~-(4-methylphenylsulfonyl)glycinamide
- N~2~-ethyl-N~2~-(2-methylphenylsulfonyl)glycinamide
- N~2~-ethyl-N~2~-(3-methoxyphenylsulfonyl)glycinamide
Comparison: N2-ethyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups. Compared to its analogs, it may exhibit different reactivity and binding properties. For example, the presence of a phenylsulfonyl group instead of a methylphenylsulfonyl group can significantly alter its interaction with enzymes and other molecular targets.
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-12(8-10(11)13)16(14,15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJAQKBTGPZLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5052965.png)
![(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5052975.png)
![2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5052991.png)
![2-[Tert-butyl(methyl)amino]ethyl 5-bromo-2-chlorobenzoate;hydrochloride](/img/structure/B5052994.png)

![3-{[(3-bromo-4-methoxyphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5053019.png)
![4-chloro-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B5053023.png)

![2-(3-NITROPHENYL)-2-OXOETHYL 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B5053027.png)

![4-[[Benzyl(butyl)amino]methyl]-2-ethoxyphenol](/img/structure/B5053035.png)
